molecular formula C9H12N2O2 B13163540 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid

Cat. No.: B13163540
M. Wt: 180.20 g/mol
InChI Key: FXUIIMLZBKKHLE-UHFFFAOYSA-N
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Description

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid: is an organic compound with the molecular formula C9H12N2O2 It is a derivative of propanoic acid, where the amino group is substituted with a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-carboxaldehyde and alanine.

    Reaction: Pyridine-3-carboxaldehyde is reacted with alanine in the presence of a reducing agent such as sodium borohydride to form the intermediate this compound.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{[(Pyridin-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-2-ylamino)propanoic acid: Similar structure but with the amino group attached to the 2-position of the pyridine ring.

    3-(4-Pyridyl)propanoic acid: Contains a pyridine ring attached to the 4-position of the propanoic acid.

    2-Amino-3-(pyridin-2-yl)propanoic acid: Another derivative with the amino group attached to the 2-position of the pyridine ring.

Uniqueness

2-{[(Pyridin-3-yl)methyl]amino}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(pyridin-3-ylmethylamino)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-7(9(12)13)11-6-8-3-2-4-10-5-8/h2-5,7,11H,6H2,1H3,(H,12,13)

InChI Key

FXUIIMLZBKKHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=CN=CC=C1

Origin of Product

United States

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